4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide
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Overview
Description
4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to a piperidine ring substituted with a methoxy group, and a phenylethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzamide core. One common method involves the reaction of 4-methoxypiperidine with 2-phenylethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxypiperidin-1-yl-N-(2-phenylethyl)benzamide.
Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzylamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(4-hydroxypiperidin-1-yl)-N-(2-phenylethyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzylamine: Similar structure but with an amine group instead of a benzamide group.
Uniqueness
4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQIJXYPVQYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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